Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O6S and its molecular weight is 498.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-d]pyridazine derivatives, characterized by a thieno ring fused with a pyridazine structure. Its molecular formula is C22H15ClN4O6S, with a molecular weight of approximately 385.83 g/mol. The presence of functional groups such as chlorophenyl and nitrobenzoyl enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the thieno[3,4-d]pyridazine core through cyclization reactions.
- Introduction of the chlorophenyl and nitrobenzoyl groups , which may require specific conditions such as controlled temperatures and inert atmospheres.
- Purification using solvents like dimethyl sulfoxide (DMSO) or dichloromethane to optimize yields.
Anticancer Potential
Recent studies have indicated that thieno[3,4-d]pyridazine derivatives exhibit significant anticancer properties. This compound has shown promise in targeting various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in cell survival pathways.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating moderate potency.
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes involved in metabolic processes:
- Target Enzymes : Preliminary data suggest it could inhibit certain kinases and proteases, which are critical for tumor growth and metastasis.
- Research Findings : A study published in Journal of Medicinal Chemistry reported that related compounds showed significant inhibition against protein kinases involved in cancer progression.
Solubility and Stability
This compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic groups while being less soluble in water. Its stability under normal laboratory conditions is favorable; however, it may undergo hydrolysis in the presence of strong acids or bases.
Summary Table of Biological Activities
Future Directions
Further research is essential to elucidate the exact molecular targets and pathways involved in the action of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-16-11-34-20(24-19(28)12-3-7-15(8-4-12)27(31)32)17(16)21(29)26(25-18)14-9-5-13(23)6-10-14/h3-11H,2H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJOCTADSHZDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.